[4-(3-Chlorophenoxy)pyridin-2-yl]methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Chlorophenoxy)pyridin-2-yl]methanamine typically involves the reaction of 3-chlorophenol with 2-chloropyridine under basic conditions to form the intermediate 4-(3-chlorophenoxy)pyridine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Hydroxide, alkoxide, amine groups; typically in polar solvents like water or alcohol.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: [4-(3-Chlorophenoxy)pyridin-2-yl]methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the interactions of pyridine derivatives with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of [4-(3-Chlorophenoxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
[4-(3-Chlorophenoxy)pyridin-2-yl]methanol: Similar structure but with a hydroxyl group instead of an amine group.
[4-(3-Chlorophenoxy)pyridin-2-yl]acetonitrile: Similar structure but with a nitrile group instead of an amine group.
Uniqueness: [4-(3-Chlorophenoxy)pyridin-2-yl]methanamine is unique due to its specific combination of a chlorophenoxy group and a pyridinylmethanamine structure, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
[4-(3-chlorophenoxy)pyridin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-9-2-1-3-11(6-9)16-12-4-5-15-10(7-12)8-14/h1-7H,8,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZZQDGUSNGRJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC(=NC=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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